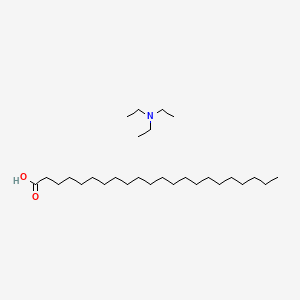
Docosanoic acid, triethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosanoic acid, triethylamine salt is a chemical compound formed by the reaction of docosanoic acid with triethylamine. Docosanoic acid, also known as behenic acid, is a long-chain fatty acid with the chemical formula C22H44O2. Triethylamine is a tertiary amine with the chemical formula C6H15N. The combination of these two compounds results in a salt that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of docosanoic acid, triethylamine salt typically involves the neutralization of docosanoic acid with triethylamine. The reaction is carried out in an organic solvent such as acetone. The process involves mixing docosanoic acid with triethylamine in a stoichiometric ratio, followed by stirring and heating the mixture to facilitate the reaction. The resulting salt is then filtered and purified to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Docosanoic acid, triethylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the salt back to its parent acid and amine.
Substitution: The salt can participate in substitution reactions where the triethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can regenerate the parent acid and amine .
Scientific Research Applications
Docosanoic acid, triethylamine salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of docosanoic acid, triethylamine salt involves its interaction with molecular targets such as enzymes and receptors. The triethylamine component can act as a base, facilitating various biochemical reactions. The long-chain fatty acid component can interact with lipid membranes, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Lauric acid, triethylamine salt
- Myristic acid, triethylamine salt
- Palmitic acid, triethylamine salt
Uniqueness
Docosanoic acid, triethylamine salt is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Compared to shorter-chain fatty acid salts, it has higher melting points and different solubility characteristics, making it suitable for specific applications in industry and research .
Properties
CAS No. |
68833-94-3 |
|---|---|
Molecular Formula |
C28H59NO2 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;docosanoic acid |
InChI |
InChI=1S/C22H44O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-4-7(5-2)6-3/h2-21H2,1H3,(H,23,24);4-6H2,1-3H3 |
InChI Key |
PSMOHQSASCTISF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















